molecular formula C2H6Cl2O2Si2 B3069413 Dichloro(dimethyl)silane;dioxosilane CAS No. 68611-44-9

Dichloro(dimethyl)silane;dioxosilane

Cat. No.: B3069413
CAS No.: 68611-44-9
M. Wt: 189.14 g/mol
InChI Key: XDPCLDPCNVTDCS-UHFFFAOYSA-N
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Description

Dichloro(dimethyl)silane;dioxosilane, also known as dichlorodimethylsilane, is an organosilicon compound with the formula (CH3)2SiCl2. It is a colorless liquid at room temperature and is known for its reactivity with water, forming linear and cyclic Si-O chains. This compound is primarily used as a precursor in the production of silicones and polysilanes .

Mechanism of Action

Target of Action

Dichloro(dimethyl)silane, also known as Dimethyldichlorosilane or DMDCS , is a tetrahedral organosilicon compound . It is primarily used as a reagent in the synthesis of optically active ansa-mettallocene polymerization catalysts . It is also used to prepare a resin-bound siloxane with reactivity towards tertiary alcohols .

Mode of Action

The mode of action of Dichloro(dimethyl)silane involves its reaction with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride . This reaction is rapid and results in the formation of both cyclic and linear Si-O chains .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of optically active ansa-mettallocene polymerization catalysts and resin-bound siloxanes .

Pharmacokinetics

It’s important to note that the compound is highly reactive and readily reacts with water .

Result of Action

The primary result of Dichloro(dimethyl)silane’s action is the formation of optically active ansa-mettallocene polymerization catalysts and resin-bound siloxanes . These products have various applications in the field of materials science and engineering.

Action Environment

The action of Dichloro(dimethyl)silane is highly dependent on the environmental conditions. The compound is sensitive to moisture and reacts rapidly with water, protic solvents, and moist air . It is stable under normal conditions but reacts violently with water and alcohols . It is also incompatible with strong oxidizing agents, caustics, and ammonia . Therefore, it is typically stored under specific conditions to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(dimethyl)silane;dioxosilane is synthesized through the direct process, which involves the reaction of elemental silicon with methyl chloride in the presence of a copper catalyst. This reaction typically occurs in a fluidized bed reactor at approximately 300°C .

Industrial Production Methods

The industrial production of this compound involves placing finely ground silicon in a fluidized bed reactor. The catalyst, usually Cu2O, is applied, and methyl chloride is passed through the reactor to produce the compound .

Chemical Reactions Analysis

Types of Reactions

Dichloro(dimethyl)silane;dioxosilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Water: Hydrolysis reaction.

    Methanol: Methanolysis reaction.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Dichloromethylsilane: (CH3)SiCl3

    Methyltrichlorosilane: (CH3)SiCl3

    Chlorodimethylsilane: (CH3)2SiHCl

    Trichlorosilane: SiHCl3

Uniqueness

Dichloro(dimethyl)silane;dioxosilane is unique due to its specific reactivity with water and methanol, leading to the formation of linear and cyclic Si-O chains. This property makes it an essential precursor in the production of silicones and polysilanes, distinguishing it from other similar compounds .

Properties

IUPAC Name

dichloro(dimethyl)silane;dioxosilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6Cl2Si.O2Si/c1-5(2,3)4;1-3-2/h1-2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPCLDPCNVTDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(Cl)Cl.O=[Si]=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl2O2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, White amorphous substance; [EPA ChAMP: Hazard Characterization] White odorless powder; [Evonik MSDS]
Record name Silane, dichlorodimethyl-, reaction products with silica
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Record name Silane, dichlorodimethyl-, reaction products with silica
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CAS No.

68611-44-9
Record name Silane, dichlorodimethyl-, reaction products with silica
Source CAS Common Chemistry
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Record name Silane, dichlorodimethyl-, reaction products with silica
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, dichlorodimethyl-, reaction products with silica
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichloro(dimethyl)silane;dioxosilane

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